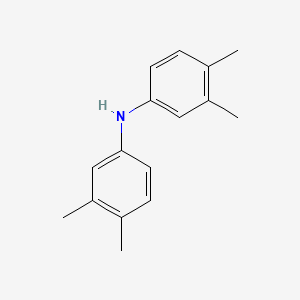

Bis-(3,4-dimethyl-phenyl)-amine

Numéro de catalogue B1268484

Poids moléculaire: 225.33 g/mol

Clé InChI: IMQQPEKHINRTCE-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05902901

Procedure details

In a 500 milliliter round bottomed flask equipped with mechanical stirrer and fitted with a Dean-Stark trap under a reflux condenser were placed 12.39 grams (0.055 mole) of bis(3,4-dimethylphenyl)amine, 14 grams (0.050 mole) of 4-iodobiphenyl, 0.50 gram (0.0025 mole) of cupric (copper II) acetate monohydrate, 0.45 gram (0,0025 mole) of 1,10-phenanthroline, 22.44 grams (0.4 mole) of flake potassium hydroxide and 20 milliliters of toluene solvent. The reaction was heated quickly to a reflux temperature of 120° C. and maintained at this temperature for 4 hours after which time chromatographic analysis revealed the reaction to be complete. The reaction was cooled to room temperature, about 25° C., and partitioned between 200 milliliters of toluene and 150 milliliters of deionized water. The resulting organic layer was separated and water removed by azeotropic distillation of the solvent under a Dean-Stark trap. The product was decolorized by slurry treating the toluene solution with 10 grams of FILTROL-24™, an acid washed clay, and 10 grams of Alcoa CG-20 alumina. After 3 hours stirring at reflux, the solution was hot filtered to remove the clay and alumina, and cooled to room temperature. Evaporation of the solvent and recrystallization from octane provided the above product compound in a yield of 10.2 grams (76 percent) and which product melted at 113.8° C. This product of N,N-bis(3,4-dimethylphenyl)-4-biphenylamine was suitable for further purification by conventional means to afford electronic grade, about 99 percent pure, product. The above total reaction time was an accelerated 4 hours.

Name

cupric

Quantity

0.5 g

Type

catalyst

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[C:12]([CH3:17])[CH:11]=2)[CH:5]=[CH:6][C:7]=1[CH3:8].I[C:19]1[CH:24]=[CH:23][C:22]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:21][CH:20]=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[OH-].[K+]>C1(C)C=CC=CC=1.[Cu].O.C(O)(=O)C>[CH3:17][C:12]1[CH:11]=[C:10]([N:9]([C:4]2[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([CH3:1])[CH:3]=2)[C:28]2[CH:29]=[CH:30][C:25]([C:22]3[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=3)=[CH:26][CH:27]=2)[CH:15]=[CH:14][C:13]=1[CH3:16] |f:3.4,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.39 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=CC1C)NC1=CC(=C(C=C1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

14 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C=C1)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0.45 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC2=CC=C3C=CC=NC3=C12

|

Step Four

|

Name

|

|

|

Quantity

|

22.44 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

cupric

|

|

Quantity

|

0.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O.C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After 3 hours stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 500 milliliter round bottomed flask equipped with mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a Dean-Stark trap under a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at this temperature for 4 hours after which time chromatographic analysis

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to room temperature, about 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partitioned between 200 milliliters of toluene and 150 milliliters of deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting organic layer was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

water removed by azeotropic distillation of the solvent under a Dean-Stark trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treating the toluene solution with 10 grams of FILTROL-24™

|

WASH

|

Type

|

WASH

|

|

Details

|

an acid washed clay, and 10 grams of Alcoa CG-20 alumina

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution was hot filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the clay and alumina

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the solvent and recrystallization from octane

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C=CC1C)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC(=C(C=C1)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |